1-((1-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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Overview
Description
The compound is related to 2,3-dihydrobenzo[b][1,4]dioxine, a scaffold that has been used in the design of GPR40 agonists . GPR40 is a potential therapeutic target for the treatment of diabetes due to its role in mediating the enhancement of glucose-stimulated insulin secretion in pancreatic β cells .
Synthesis Analysis
The synthesis of related compounds involves a base-mediated ring-opening of the 2,3-dihydrobenzo[b][1,4]dioxine moiety, which generates an acrylamide intermediate in situ . This then undergoes a formal 6-endo-trig cyclization-involved Heck-type reaction to afford the desired motif .Molecular Structure Analysis
The molecular structure of the compound is likely to be largely planar, based on the structures of related compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include a base-mediated ring-opening, followed by a Heck-type reaction .Scientific Research Applications
Antimicrobial and Antibacterial Applications
Compounds with structural features similar to the given chemical, including azetidines, triazoles, and pyrrolidines, have been investigated for their antimicrobial and antibacterial properties. For example, azetidinyl derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including Haemophilus influenzae and Moraxella catarrhalis, suggesting their potential as broad-spectrum antibiotics (Genin et al., 2000). Similarly, triazole derivatives have demonstrated potent inhibitory activity against caspase-3, which could be leveraged in designing anti-inflammatory or anticancer agents (Jiang & Hansen, 2011).
Antitumor Applications
The pyrrolobenzodiazepines (PBDs), which share structural similarities with the compound , are a class of compounds known for their potent antitumor activities. These compounds are synthesized through intramolecular azide to alkene 1,3-dipolar cycloadditions, indicating the potential of incorporating azetidine and triazole functionalities for antitumor applications (Hemming et al., 2014).
Drug Development and Medicinal Chemistry
The structural motifs present in the compound, such as 1,2,3-triazole and pyrrolidinone, are prevalent in medicinal chemistry due to their versatility and biological activity. These functionalities are often employed in drug development for enhancing pharmacokinetic properties and targeting specific biological pathways. For instance, isatin 1,2,3-triazoles have been identified as potent inhibitors against caspase-3, an enzyme important in apoptosis, demonstrating the compound's relevance in designing drugs for diseases involving apoptosis dysregulation (Jiang & Hansen, 2011).
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a chromatin-bound nuclear protein known to facilitate DNA repair processes by catalyzing the poly (ADP)ribosylation (PARylation) of itself (automodification) or on an array of DNA damage repair-associated target proteins (heteromodification) such as topoisomerase I/II, p53, histones, DNA polymerases, and DNA ligases .
Mode of Action
The compound interacts with PARP1, inhibiting its activity. This inhibition disrupts the normal function of PARP1 in DNA repair processes, leading to the accumulation of DNA damage .
Biochemical Pathways
The inhibition of PARP1 affects the DNA repair pathway. Normally, PARP1 plays a crucial role in the single-strand DNA break repair process. By inhibiting PARP1, this compound disrupts this process, leading to the accumulation of DNA damage .
Result of Action
The result of the compound’s action is the disruption of DNA repair processes, leading to the accumulation of DNA damage. This could potentially lead to cell death, particularly in cancer cells that have a high rate of DNA replication .
Future Directions
Properties
IUPAC Name |
1-[[1-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-18-6-3-7-22(18)8-13-9-24(21-20-13)14-10-23(11-14)19(26)17-12-27-15-4-1-2-5-16(15)28-17/h1-2,4-5,9,14,17H,3,6-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBCJUWAHBNDFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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